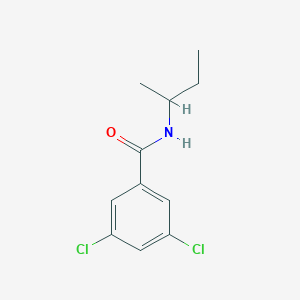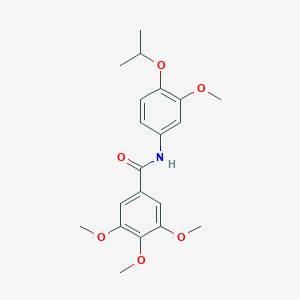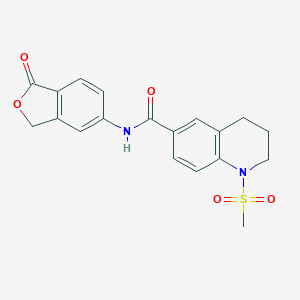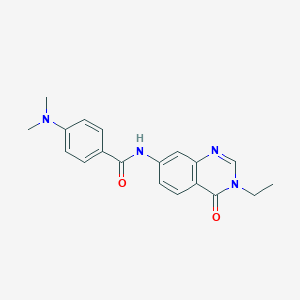
N-(butan-2-yl)-3,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-3,5-dichlorobenzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as BBD or butafenacil. It is a herbicide that is used to control weeds in crops such as soybean, cotton, and maize. The compound was first synthesized in the 1970s, and since then, it has been used extensively in agriculture.
科学的研究の応用
BBD has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in different crops. Moreover, BBD has also been studied for its potential use as a tool for studying the physiological and biochemical processes of plants. For instance, BBD has been used to study the role of auxin in plant growth and development. It has also been used to investigate the role of calcium in plant signaling pathways.
作用機序
BBD works by inhibiting the biosynthesis of lipids in plants. It specifically targets the enzyme acyl-ACP thioesterase, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, BBD disrupts the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.
Biochemical and Physiological Effects
BBD has been found to have minimal toxicity to animals and humans. However, it can have some physiological effects on plants. Studies have shown that BBD can cause changes in the expression of genes involved in lipid metabolism and stress response. It can also affect the levels of certain hormones such as jasmonic acid and abscisic acid, which are involved in plant growth and development.
実験室実験の利点と制限
One of the main advantages of using BBD in lab experiments is its specificity towards plants. This makes it an ideal tool for studying plant physiology and biochemistry. Moreover, BBD has a low toxicity profile, which makes it safe to handle in the lab. However, one of the limitations of using BBD is its high cost. Moreover, the compound is not readily available in the market, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the research on BBD. One of the areas of interest is the development of new herbicides based on the structure of BBD. Moreover, the compound can be used as a tool for studying the role of lipids in plant growth and development. Furthermore, the physiological and biochemical effects of BBD on plants need to be studied in more detail to understand its mode of action. Finally, the use of BBD in combination with other herbicides can be explored to improve the efficacy of weed control in crops.
Conclusion
In conclusion, BBD is a herbicide that has been extensively studied for its weed control properties. It has also been used as a tool for studying plant physiology and biochemistry. The compound works by inhibiting the biosynthesis of lipids in plants and has minimal toxicity to animals and humans. However, the compound is expensive and not readily available in the market. Future research on BBD should focus on developing new herbicides, studying its physiological and biochemical effects on plants, and exploring its use in combination with other herbicides.
合成法
The synthesis of BBD involves the reaction of 3,5-dichlorobenzoic acid with butan-2-amine. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization. The purity of the compound is determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
N-butan-2-yl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15) |
InChIキー |
PKDNDJWHIITRPR-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
正規SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)
